molecular formula C19H20N2O3S B11246211 6-Allyl-N~9~-isopropyl-5,5-dioxo-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide

6-Allyl-N~9~-isopropyl-5,5-dioxo-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide

Cat. No.: B11246211
M. Wt: 356.4 g/mol
InChI Key: ZIJUWXYHOKITLM-UHFFFAOYSA-N
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Description

6-Allyl-N~9~-isopropyl-5,5-dioxo-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide is a complex organic compound belonging to the class of dibenzo-thiazine derivatives. This compound is characterized by its unique structural features, including an allyl group, an isopropyl group, and a dibenzo-thiazine core with a dioxo functionality. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Allyl-N~9~-isopropyl-5,5-dioxo-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product formation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

6-Allyl-N~9~-isopropyl-5,5-dioxo-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

6-Allyl-N~9~-isopropyl-5,5-dioxo-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Allyl-N~9~-isopropyl-5,5-dioxo-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

5,5-dioxo-N-propan-2-yl-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C19H20N2O3S/c1-4-11-21-17-10-9-14(19(22)20-13(2)3)12-16(17)15-7-5-6-8-18(15)25(21,23)24/h4-10,12-13H,1,11H2,2-3H3,(H,20,22)

InChI Key

ZIJUWXYHOKITLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC=C

Origin of Product

United States

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